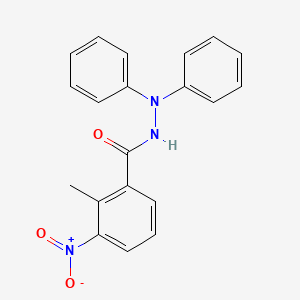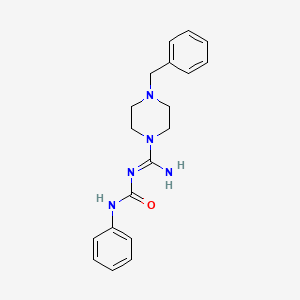
2-methyl-3-nitro-N',N'-diphenylbenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-3-nitro-N',N'-diphenylbenzohydrazide, also known as MNDB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. MNDB is a yellow crystalline powder that is commonly used as a reagent in organic chemistry and is known for its ability to inhibit the growth of bacteria and fungi.
Wirkmechanismus
The mechanism of action of 2-methyl-3-nitro-N',N'-diphenylbenzohydrazide is not fully understood, but it is believed to work by disrupting the membrane integrity of bacterial and fungal cells, leading to cell death. 2-methyl-3-nitro-N',N'-diphenylbenzohydrazide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-methyl-3-nitro-N',N'-diphenylbenzohydrazide has been found to have a number of biochemical and physiological effects, including the inhibition of DNA synthesis and the disruption of cellular metabolism. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-methyl-3-nitro-N',N'-diphenylbenzohydrazide is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new antibiotics. However, 2-methyl-3-nitro-N',N'-diphenylbenzohydrazide has some limitations as well. It is relatively insoluble in water, which can make it difficult to work with in certain applications. Additionally, 2-methyl-3-nitro-N',N'-diphenylbenzohydrazide has been found to be toxic to some mammalian cells, which could limit its potential applications.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-methyl-3-nitro-N',N'-diphenylbenzohydrazide. One area of interest is the development of new antibiotics based on 2-methyl-3-nitro-N',N'-diphenylbenzohydrazide. Researchers are also exploring the potential of 2-methyl-3-nitro-N',N'-diphenylbenzohydrazide as a treatment for cancer and other diseases. Additionally, there is interest in developing new methods for synthesizing 2-methyl-3-nitro-N',N'-diphenylbenzohydrazide that are more efficient and environmentally friendly.
Synthesemethoden
2-methyl-3-nitro-N',N'-diphenylbenzohydrazide can be synthesized through a multi-step process that involves the reaction of 2-methyl-3-nitrobenzoyl chloride with hydrazine hydrate, followed by the reaction of the resulting product with diphenylamine. The final product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-methyl-3-nitro-N',N'-diphenylbenzohydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant antimicrobial activity against a wide range of bacteria and fungi, making it a promising candidate for the development of new antibiotics. Additionally, 2-methyl-3-nitro-N',N'-diphenylbenzohydrazide has been shown to have potential anticancer properties, as it is able to induce cell death in cancer cells.
Eigenschaften
IUPAC Name |
2-methyl-3-nitro-N',N'-diphenylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-15-18(13-8-14-19(15)23(25)26)20(24)21-22(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-14H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUGBNZKBLUBLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NN(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-nitro-N',N'-diphenylbenzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5717486.png)
![8-methyl-2-(4-morpholinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5717499.png)
![N'-[(4-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5717502.png)


![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5717523.png)



![methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5717542.png)

![{2-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5717558.png)